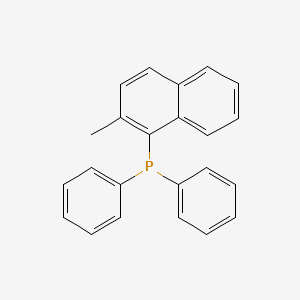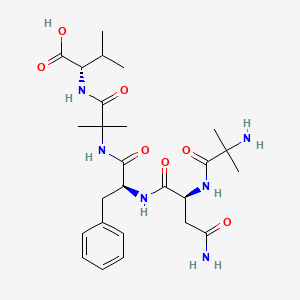![molecular formula C9H16S B14233597 (Bicyclo[2.2.2]octan-1-yl)methanethiol CAS No. 808168-22-1](/img/structure/B14233597.png)
(Bicyclo[2.2.2]octan-1-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.2]octan-1-yl)methanethiol is an organic compound characterized by a bicyclic structure with a thiol group attached to a methylene bridge. This compound is part of the bicyclo[2.2.2]octane family, known for its unique three-dimensional structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Bicyclo[2.2.2]octan-1-yl)methanethiol typically involves the following steps:
Diels-Alder Reaction: This reaction forms the bicyclo[2.2.2]octane core by reacting a diene with a dienophile.
Thiol Introduction: The thiol group is introduced via nucleophilic substitution or addition reactions, often using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the thiol group, to form the corresponding sulfide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed via oxidation of the thiol group.
Sulfides: Formed via reduction of the thiol group.
Substituted Derivatives: Formed via substitution reactions at the methylene bridge.
Scientific Research Applications
(Bicyclo[2.2.2]octan-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Used in the development of new materials, including polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.2]octan-1-yl)methanethiol depends on its specific application:
Enzyme Inhibition: The compound can interact with enzyme active sites, potentially inhibiting their activity.
Antimicrobial Activity: The thiol group can disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
(Bicyclo[2.2.2]octan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Bicyclo[2.2.2]octane-1-carboxylate: Contains a carboxylate group, used in different synthetic applications.
Uniqueness: (Bicyclo[2.2.2]octan-1-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSMTHFLKSNAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00828049 |
Source


|
| Record name | (Bicyclo[2.2.2]octan-1-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00828049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808168-22-1 |
Source


|
| Record name | (Bicyclo[2.2.2]octan-1-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00828049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

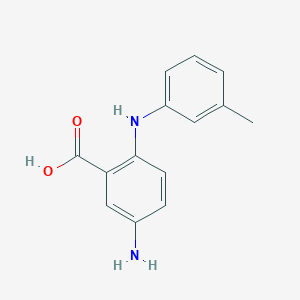

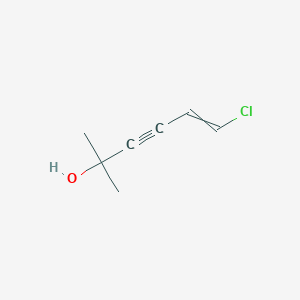
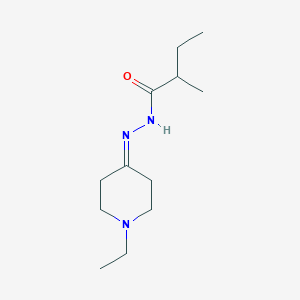
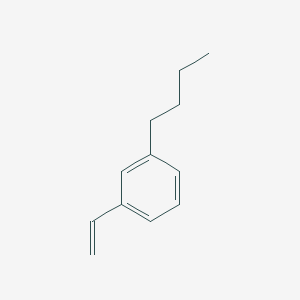
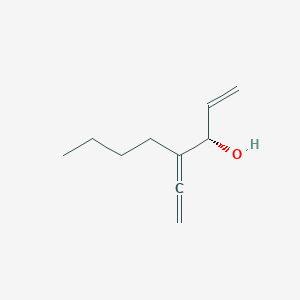
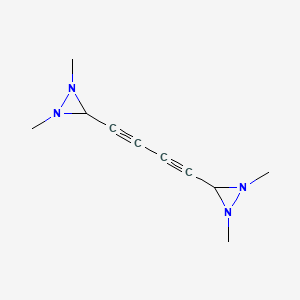
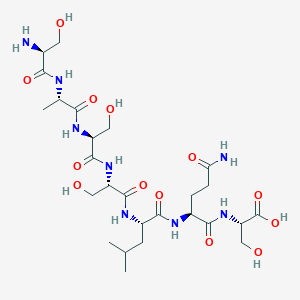
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)

